molecular formula C11H16N2O2 B1582196 2-Methoxy-4-morpholinoaniline CAS No. 209960-91-8

2-Methoxy-4-morpholinoaniline

Cat. No. B1582196
M. Wt: 208.26 g/mol
InChI Key: BQTMHUUWYHEPNQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-morpholinoaniline is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is typically stored in a dark place at room temperature . The compound is usually available in the form of a sticky oil to solid .


Synthesis Analysis

The synthesis of 2-Methoxy-4-morpholinoaniline involves a reaction with hydrogen and palladium 10% on activated carbon in tetrahydrofuran . The reaction mixture is stirred under an atmosphere of hydrogen for 12 hours . The catalyst is then removed by filtration, and the filtrate is evaporated to yield the product .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-morpholinoaniline is represented by the InChI code 1S/C11H16N2O2/c1-14-11-8-9 (2-3-10 (11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 . The compound has a linear formula of C11H16N2O2 .


Chemical Reactions Analysis

The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a similar compound, has been studied in various pHs using cyclic voltammetry and controlled potential coulometry . The results indicate that the electrochemically generated p-quinonediimine participates in different types of reactions (hydrolysis, hydroxylation, and trimerization) .


Physical And Chemical Properties Analysis

2-Methoxy-4-morpholinoaniline is a solid at room temperature . It has a melting point of 78-80°C . The compound is typically stored in a dark place at room temperature .

Scientific Research Applications

Electrochemical Properties and Reactions

  • Electrochemical Oxidation : The electrochemical oxidation of derivatives of 2-Methoxy-4-morpholinoaniline has been extensively studied. Research indicates that electrochemically generated p-quinonediimine from these derivatives participates in various reactions like hydrolysis, hydroxylation, and trimerization. These reactions are influenced by the pH of the solution, with different rates of hydrolysis, dimerization, and hydroxylation observed at different pH levels (Beiginejad & Nematollahi, 2015). Further studies also investigated the electrochemical oxidation in the presence of thiobarbituric acid, revealing complex reaction mechanisms (Beiginejad & Nematollahi, 2019).

Synthesis and Biological Applications

  • Electrochemical Synthesis : The electrochemical trimerization of 4-morpholinoaniline, a related compound, is a green and environmentally friendly procedure that achieves good yield and purity. This synthesis method highlights the potential for producing valuable chemical compounds in an eco-friendly way (Esmaili & Nematollahi, 2011).

  • Antimicrobial Activity : Certain derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibit significant antimicrobial activity. The study of these derivatives, including their synthesis and structure-activity relationships, contributes to the development of potent antimicrobial agents (Janakiramudu et al., 2017).

Photophysical and Fluorescence Properties

  • Fluorescence in Solution and Solid State : Research on 2-methoxy and 2-morpholino pyridine compounds has revealed that they exhibit high fluorescence quantum yields in both solution and the solid state. The study of these compounds provides valuable insights into the development of highly emissive fluorophores (Hagimori et al., 2019).

Safety And Hazards

The safety information for 2-Methoxy-4-morpholinoaniline indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTMHUUWYHEPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328889
Record name 2-methoxy-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-morpholinoaniline

CAS RN

209960-91-8
Record name 2-methoxy-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-methoxy-4-nitrophenyl)morpholine (Preparation 78, 1.00 g, 4.20 mmol) in EtOH (42 mL) was added tin (II) chloride (2.79 g, 14.69 mmol). The reaction mixture was heated to 70° C. for 18 hours. The reaction mixture was diluted with ice-water (10 mL) and concentrated in vacuo. Aqueous Na2CO3 (2M, 20 mL) was added and the reaction mixture was extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by passage through a SCX-2 cartridge eluting with 100% MeOH—1M NH3 in MeOH to give the title compound (418 mg, 48%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

To a suspension of 4-(3-methoxy-4-nitrophenyl)morpholine (100 g, 0.42 mol) in tetrahydrofuran (2 L) was added palladium on carbon (10%, 10 g). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-methoxy-4-morpholinoaniline (87 g, yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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